molecular formula C7H6N2O4 B153252 5-Amino-2-nitrobenzoic acid CAS No. 132080-60-5

5-Amino-2-nitrobenzoic acid

Cat. No.: B153252
CAS No.: 132080-60-5
M. Wt: 182.13 g/mol
InChI Key: KZZWQCKYLNIOBT-UHFFFAOYSA-N
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Description

5-Amino-2-nitrobenzoic acid is an organic compound with the molecular formula C7H6N2O4. It is a derivative of benzoic acid, featuring both an amino group and a nitro group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Amino-2-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-aminobenzoic acid. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position relative to the amino group. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the desired product is obtained.

Another method involves the reduction of 5-nitro-2-chlorobenzoic acid to this compound. This reduction can be achieved using reducing agents such as iron powder in the presence of hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized for high yield and purity, and the product is typically purified through recrystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or iron powder with hydrochloric acid.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as acylation or alkylation, to form derivatives.

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

Common Reagents and Conditions

    Reduction: Iron powder and hydrochloric acid, or hydrogen gas with a catalyst.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

    Reduction: 5-Amino-2-aminobenzoic acid.

    Substitution: Various acylated or alkylated derivatives.

    Oxidation: Nitroso or nitro derivatives.

Scientific Research Applications

Chemical Synthesis

5-Amino-2-nitrobenzoic acid is primarily utilized in the synthesis of azo dyes and other organic compounds due to its amino and nitro functional groups. The compound's structure allows it to participate in azo coupling reactions, which are essential in dye manufacturing.

  • Azo Dye Synthesis : The presence of the amino group enables the formation of azo compounds by coupling with diazonium salts. This reaction is pivotal in producing vibrant dyes used in textiles and other applications .

Biochemical Applications

In biochemistry, 5-A2NBA serves as a substrate for various enzymatic reactions and as a reagent in analytical chemistry.

  • Enzyme Activity Determination : It is used as a chromogenic substrate for proteolytic enzymes, allowing for the quantification of enzyme activity through colorimetric assays . The compound's derivatives are often employed in assays to monitor enzyme kinetics.
  • Thiols Quantification : this compound is involved in the Ellman's reagent system, which quantifies free thiols in proteins. This application is crucial for understanding protein structure and function .

Material Science

The compound has been identified as an effective intumescent agent in fire-retardant materials. Its ability to expand when heated helps form a protective char layer, enhancing material safety.

  • Intumescent Applications : Research indicates that 5-A2NBA can be incorporated into polymer matrices to improve fire resistance. This application is particularly relevant in construction materials and coatings .

Analytical Chemistry

This compound has been utilized in various analytical techniques, including high-performance liquid chromatography (HPLC) and spectrophotometry.

  • HPLC Standards : The compound serves as a standard for calibrating HPLC systems due to its well-defined spectral properties, facilitating accurate quantification of other compounds in complex mixtures .

Case Study 1: Azo Dye Production

A study demonstrated the efficiency of 5-A2NBA in synthesizing azo dyes through diazotization followed by coupling reactions. The resulting dyes exhibited excellent color fastness properties, making them suitable for industrial applications.

Case Study 2: Enzyme Activity Assay

In an investigation of proteolytic enzyme activity, researchers employed 5-A2NBA derivatives as substrates. The results indicated a strong correlation between substrate concentration and enzyme activity, showcasing its utility in biochemical assays.

Mechanism of Action

The mechanism of action of 5-Amino-2-nitrobenzoic acid depends on its specific application. In biological systems, it can interact with enzymes and proteins, influencing their activity. For example, it can inhibit protease activity by binding to the active site of the enzyme, preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-nitrobenzoic acid
  • 4-Amino-3-nitrobenzoic acid
  • 2-Amino-4-nitrobenzoic acid

Uniqueness

5-Amino-2-nitrobenzoic acid is unique due to the specific positioning of its amino and nitro groups, which influences its reactivity and applications. Compared to similar compounds, it offers distinct advantages in certain synthetic and biological applications, making it a valuable compound in various research fields.

Biological Activity

5-Amino-2-nitrobenzoic acid (5A2NBA) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

This compound is an aromatic compound with the molecular formula C7H6N2O4C_7H_6N_2O_4. Its structure includes an amino group and a nitro group attached to a benzoic acid moiety, which influences its reactivity and biological interactions. The melting point of 5A2NBA is approximately 240°C, and it is soluble in various organic solvents, making it suitable for different experimental conditions .

1. Antimicrobial Properties

5A2NBA has been studied for its antimicrobial activity against various pathogens. In particular, it has shown effectiveness against both gram-positive and gram-negative bacteria. A study demonstrated that derivatives of 5A2NBA exhibited minimum inhibitory concentrations (MICs) in the range of 1-8 µM against resistant strains of bacteria like Escherichia coli and Staphylococcus aureus .

Pathogen Minimum Inhibitory Concentration (MIC)
Escherichia coli1-8 µM
Staphylococcus aureus1-8 µM

2. Role in Enzyme Activity

5A2NBA serves as a reference material for the determination of gamma-glutamyl transferase (gamma-GT) activity in clinical chemistry. Its interaction with various enzymes highlights its potential as a biomarker for metabolic disorders .

3. Cytotoxicity Studies

Research indicates that while 5A2NBA exhibits antimicrobial properties, its cytotoxicity on mammalian cells is relatively low at concentrations effective against bacteria. This selective toxicity makes it a candidate for therapeutic applications where bacterial resistance is a concern .

The biological activity of 5A2NBA can be attributed to several mechanisms:

  • Membrane Permeabilization : The compound can disrupt bacterial cell membranes, leading to leakage of intracellular components and cell death.
  • Inhibition of Enzymatic Activity : By acting as a substrate or inhibitor, 5A2NBA can modulate enzyme functions critical for bacterial survival.

Case Study 1: Antimicrobial Peptide Development

In a study focused on developing antimicrobial peptides, 5A2NBA was incorporated into peptide sequences to enhance their bioactivity. The modified peptides showed improved efficacy against antibiotic-resistant strains, suggesting that structural modifications involving 5A2NBA can yield potent antimicrobial agents .

Case Study 2: Clinical Applications in Metabolic Disorders

Another research highlighted the use of 5A2NBA in assessing gamma-GT activity as part of metabolic syndrome diagnostics. The findings indicated that variations in enzyme activity could be linked to obesity and metabolic dysfunctions, positioning 5A2NBA as a valuable tool in clinical settings .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 5-amino-2-nitrobenzoic acid, and how do experimental results align with computational predictions?

  • Methodology : Use Fourier-transform infrared (FTIR) and Raman spectroscopy (FT-Raman) to analyze vibrational modes of functional groups (e.g., -NH₂, -NO₂, -COOH). Compare experimental spectra with density functional theory (DFT) or ab initio calculations (e.g., B3LYP/6-311++G(d,p)) to validate molecular geometry and electronic properties. For example, the C=O stretching vibration at ~1700 cm⁻¹ and NO₂ asymmetric stretching at ~1520 cm⁻¹ are critical markers .

Q. How can researchers safely handle and store this compound given its hazardous properties?

  • Methodology :

  • Handling : Use PPE (gloves, goggles, lab coat) in a fume hood to avoid inhalation (R20/21/22) and skin contact (R36/37/38).
  • Storage : Keep in a tightly sealed container in a dry, cool environment (below 25°C) away from oxidizing agents. Note its decomposition point (~235°C) and low water solubility, which necessitate organic solvents (e.g., DMSO) for dissolution .

Q. What synthetic routes are commonly employed to produce this compound, and how can purity be optimized?

  • Methodology : Synthesize via oxidation and acidification of 3-methyl-4-nitroacetamide. Purify using recrystallization (methanol/water mixtures) and monitor purity via HPLC with UV detection at 254 nm. Adjust reaction conditions (e.g., pH, temperature) to minimize byproducts like 2-amino-4-nitrobenzonitrile .

Advanced Research Questions

Q. How does this compound function as a chromophore in enzymatic assays, and what experimental parameters ensure accuracy in activity measurements?

  • Methodology : In γ-glutamyl transferase (GGT) assays, the compound acts as a chromogenic substrate. Monitor absorbance at 405 nm as GGT cleaves γ-glutamyl bonds, releasing this compound. Optimize reaction conditions (pH 8.0–8.5, 37°C) and validate with kinetic studies (e.g., Michaelis-Menten plots) to ensure linearity between enzyme activity and absorbance .

Q. What computational strategies are effective for predicting the nonlinear optical (NLO) properties of this compound?

  • Methodology : Employ DFT calculations (e.g., Gaussian 09) to compute first-order hyperpolarizability (β) using basis sets like 6-311++G(d,p). Correlate intramolecular charge transfer (ICT) between electron-donating (-NH₂) and withdrawing (-NO₂, -COOH) groups with NLO activity. Validate against experimental hyper-Rayleigh scattering (HRS) data .

Q. How can crystallographic tools (e.g., SHELXL, ORTEP) resolve structural ambiguities in this compound derivatives?

  • Methodology : For single-crystal X-ray diffraction:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : Apply SHELXL for small-molecule refinement, focusing on anisotropic displacement parameters for nitro and carboxyl groups.
  • Visualization : Generate ORTEP-3 diagrams to highlight bond angles/distortions, especially in planar nitro-aromatic systems .

Q. What strategies address contradictions in reported toxicity data for this compound?

  • Methodology : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) under standardized OECD guidelines. Cross-reference with computational toxicology tools (e.g., QSAR models) to predict LD50 and ecotoxicity (e.g., LC50 for Daphnia magna). Note that limited empirical data (WGK Germany: 3) necessitates precautionary handling .

Q. How can researchers design derivatives of this compound to enhance bioactivity while reducing toxicity?

  • Methodology :

  • Derivatization : Introduce substituents (e.g., sulfonic acid, halogens) at the 3-position to modify electron density.
  • Screening : Use molecular docking (AutoDock Vina) to assess binding affinity to target enzymes (e.g., penicillin acylase).
  • Validation : Test in vivo efficacy and toxicity in model organisms (e.g., Danio rerio for developmental toxicity) .

Properties

IUPAC Name

5-amino-2-nitrobenzoic acid
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InChI

InChI=1S/C7H6N2O4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

KZZWQCKYLNIOBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)[N+](=O)[O-]
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
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DSSTOX Substance ID

DTXSID40157805
Record name 5-Amino-2-nitrobenzoic acid
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Molecular Weight

182.13 g/mol
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Physical Description

Yellow or brown powder; [Alfa Aesar MSDS]
Record name 5-Amino-2-nitrobenzoic acid
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CAS No.

13280-60-9
Record name 5-Amino-2-nitrobenzoic acid
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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